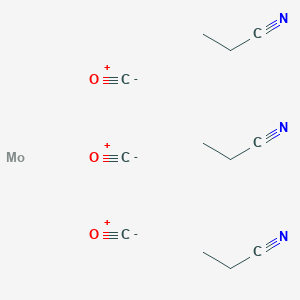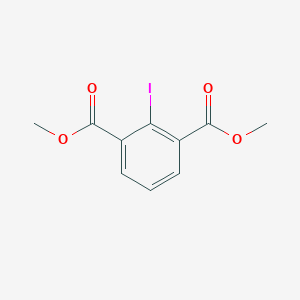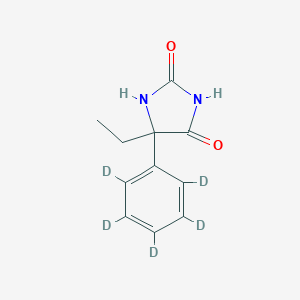
Carbon monoxide;molybdenum;propanenitrile
Vue d'ensemble
Description
“Carbon monoxide; molybdenum; propanenitrile” is a compound with the molecular formula C12H15MoN3O3. Carbon monoxide is a colorless, odorless, and tasteless gas that is highly toxic to living organisms . Molybdenum is a metal that possesses a very high melting point, a low thermal expansion, and a high level of thermal conductivity . Propanenitrile, also known as ethyl cyanide, is an organic compound with the formula CH3CH2CN. It is a simple aliphatic nitrile and is a colorless, water-soluble liquid .
Synthesis Analysis
The main industrial route to propanenitrile is the hydrogenation of acrylonitrile . Carbon monoxide is produced by passing air through a bed of incandescent coke or coal, or by the reaction of natural gas with oxygen at high temperatures in the presence of a catalyst . The synthesis of the compound “Carbon monoxide; molybdenum; propanenitrile” is not explicitly mentioned in the search results.Chemical Reactions Analysis
Carbon monoxide reacts with water vapor at high temperatures, forming carbon dioxide and hydrogen . Nitriles can be converted to carboxylic acid with heating in sulfuric acid . Molybdenum carbides are compounds whose electronic structure is similar to the electronic structure of Group IX and X noble metals .Physical And Chemical Properties Analysis
Carbon monoxide is a highly toxic, colorless, odorless, flammable gas . Molybdenum possesses a very high melting point, a low thermal expansion, and a high level of thermal conductivity . Propanenitrile is a colorless, water-soluble liquid .Applications De Recherche Scientifique
Carbon Monoxide
Biological and Pharmacological Properties: Carbon Monoxide (CO) is produced endogenously in the heme degradation reaction catalyzed by heme oxygenase (HO) enzymes . It has been found that endogenous and exogenous CO acts as an agent that affects many intracellular pathways, but also as a therapeutic molecule .
Carbon Monoxide Separation: Large amounts of carbon monoxide are produced by industrial processes such as biomass gasification and steel manufacturing . The separation of carbon monoxide has both industrial and environmental significance .
Green Carbon Monoxide Production: Research has led to breakthroughs in the production of green carbon monoxide, which has wide-ranging uses, from refining or removing rust from metals to serving as a key component of infrared lasers .
Molybdenum
Properties and Applications of Molybdenum Compounds: Molybdenum and its compounds (oxides, sulphides, carbides, nitrides, selenides, molybdates and molybdenum complexes) have a number of applications in alloys, catalysts, electrochromics, sensors, capacitors, batteries, solar cells and so on .
Synthesis and Applications of Molybdenum (IV) Oxide: Molybdenum dioxide (MoO2) is a transition metal oxide with unusual metal-like electrical conductivity and high catalytic activity toward reforming hydrocarbons .
Molybdenum in Agricultural Plant Production: Molybdenum is utilized by selected enzymes to carry out redox reactions in plants . It improves seed quality and allows for the efficient use of the micronutrient by molybdenum-containing enzymes in the plant .
Propanenitrile
Physicochemical Properties of Propanenitrile Imidazolium-based Ionic Liquids: Propanenitrile imidazolium-based ionic liquids (C2CN Rim) with different functional groups have been prepared . These ionic liquids have potential materials for various applications .
Solvent and Precursor to Other Organic Compounds: Propionitrile is a solvent similar to acetonitrile but with a slightly higher boiling point. It is a precursor to propylamines by hydrogenation .
Mécanisme D'action
Carbon Monoxide (CO)
- Target of action : The primary target of CO is hemoglobin in red blood cells .
- Mode of action : CO binds to hemoglobin, forming carboxyhemoglobin, which reduces the oxygen-carrying capacity of the blood .
- Biochemical pathways : This binding affects the oxygen transport pathway, leading to a decrease in the amount of oxygen reaching tissues and organs .
- Pharmacokinetics : The half-life of CO at room air temperature is 3-4 hours. 100% oxygen reduces the half-life to 30-90 minutes .
- Result of action : The result is hypoxia, which can lead to tissue damage and death in severe cases .
- Action environment : Environmental factors such as the presence of other gases, altitude, and individual health status can influence the action and toxicity of CO .
Molybdenum (Mo)
- Target of action : Mo acts as a cofactor for several enzymes, including xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase .
- Mode of action : Mo activates these enzymes, enabling them to catalyze key reactions in cellular metabolism .
- Biochemical pathways : These enzymes are involved in purine degradation, sulfite metabolism, and aldehyde metabolism .
- Pharmacokinetics : Information on the ADME properties of Mo is limited, but it is known to be absorbed and transported to various organs, including the liver and kidneys .
- Result of action : The activation of these enzymes supports various physiological processes, including energy production and detoxification .
- Action environment : The availability and action of Mo can be influenced by dietary intake, soil composition, and interaction with other elements .
Propanenitrile (C3H5N)
- Target of action : Propanenitrile, or ethyl cyanide, doesn’t have a specific biological target but is used as a precursor to other compounds .
- Mode of action : In industrial settings, propanenitrile can be hydrogenated to form propylamines .
- Biochemical pathways : The conversion of propanenitrile to propylamines involves the addition of hydrogen, a reaction often catalyzed by specific enzymes or catalysts .
- Result of action : The primary result of propanenitrile’s action is the production of propylamines, which have various uses in chemical synthesis .
- Action environment : The action of propanenitrile can be influenced by factors such as temperature, pressure, and the presence of catalysts .
Safety and Hazards
Carbon monoxide is a deadly, colorless, odorless, poisonous gas. It is produced by the incomplete burning of various fuels, including coal, wood, charcoal, oil, kerosene, propane, and natural gas . The safety and hazards of molybdenum and propanenitrile are not explicitly mentioned in the search results.
Orientations Futures
There has been some early success in therapies targeting the downstream inflammatory and oxidative effects of CO poisoning. New methods to directly target the toxic effect of CO, such as CO scavenging agents, are currently under development . The future directions of molybdenum and propanenitrile are not explicitly mentioned in the search results.
Propriétés
IUPAC Name |
carbon monoxide;molybdenum;propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H5N.3CO.Mo/c3*1-2-3-4;3*1-2;/h3*2H2,1H3;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKDIRFNATWMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#N.CCC#N.CCC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15MoN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbon monoxide;molybdenum;propanenitrile | |
CAS RN |
103933-26-2 | |
| Record name | TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (O) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)



![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)

